molecular formula C27H38N2O6 B5555118 3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B5555118
M. Wt: 486.6 g/mol
InChI Key: JZLMEIDXXHLRGD-UHFFFAOYSA-N
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Description

3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple cyclopentane rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid involves multiple steps, including the formation of cyclopentane rings and the introduction of carboxylic acid groups. The synthetic route typically starts with the preparation of the cyclopentane core, followed by the introduction of functional groups through various organic reactions such as Friedel-Crafts acylation, amidation, and esterification. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary based on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with carboxylic acid groups, such as:

  • 3-Carboxy-2,2,3-trimethylcyclopentanecarboxylic acid
  • 4-Methylphenylcarbamoyl derivatives
  • Trimethylcyclopentane-based compounds

Uniqueness

The uniqueness of 3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O6/c1-15-8-9-16(28-20(30)17-10-12-26(6,22(32)33)24(17,2)3)14-19(15)29-21(31)18-11-13-27(7,23(34)35)25(18,4)5/h8-9,14,17-18H,10-13H2,1-7H3,(H,28,30)(H,29,31)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLMEIDXXHLRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O)NC(=O)C3CCC(C3(C)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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